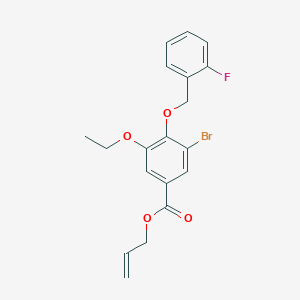

Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate

Description

Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate (CAS: 1706443-61-9) is a fluorinated benzoate ester derivative with a molecular formula of C₁₆H₁₆BrFNO₃ and a molecular weight of 383.21 g/mol . Its SMILES structure (O=C(NN)C1=CC(OCC)=C(OCC2=CC=CC=C2F)C(Br)=C1) highlights key substituents: a bromine atom at position 3, an ethoxy group at position 5, and a 2-fluorobenzyloxy moiety at position 4. This compound is primarily utilized as a fluorinated building block in medicinal and materials chemistry, enabling further derivatization via its reactive bromine and allyl ester groups .

Properties

Molecular Formula |

C19H18BrFO4 |

|---|---|

Molecular Weight |

409.2 g/mol |

IUPAC Name |

prop-2-enyl 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C19H18BrFO4/c1-3-9-24-19(22)14-10-15(20)18(17(11-14)23-4-2)25-12-13-7-5-6-8-16(13)21/h3,5-8,10-11H,1,4,9,12H2,2H3 |

InChI Key |

LBUJUMLYFCOOHF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Br)OCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-ethoxy-4-hydroxybenzoic acid, followed by esterification with allyl alcohol. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl bromide to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: De-brominated products.

Substitution: Azides or thiols.

Scientific Research Applications

Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms may play a role in binding to these targets, while the allyl and ethoxy groups could influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Yields and Mass Spectrometry Data

- Synthetic Yields : The fluorinated benzaldehyde derivative 12b (48.8% yield) demonstrates moderate synthetic efficiency compared to its chloro analogs (12c: 45.5%) . In contrast, allyl-containing compounds like 3h achieve higher yields (89%), suggesting that allyl esters may enhance reaction efficiency under optimized conditions .

- Fluorine Position : The positional isomerism of the fluorobenzyl group (2- vs. 3-fluorobenzyl in the target compound and its analog from AK Scientific) likely influences electronic and steric profiles, though direct yield or stability data are unavailable .

Functional Group Contributions

- Bromine Atom: The bromine at position 3 provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), akin to brominated isoxazolidinones (e.g., compound 182/183, MW 506.32) .

- Allyl Ester : The allyl group enables further functionalization via olefin chemistry, similar to allyl oxime derivatives in , which undergo halocyclization .

- Fluorobenzyloxy Group: The 2-fluorobenzyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a trait shared with fluorinated building blocks in and .

Analytical and Spectroscopic Comparisons

Table 2: NMR and Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.